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Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

Cat. No.: B046037 Get Quote

For the attention of researchers, scientists, and drug development professionals, this document

provides a comprehensive overview of the chemical properties, structure, and reactive

characteristics of 6-Chloropyrimidin-2(1H)-one. This guide includes summarized data,

representative experimental protocols, and visualizations to facilitate its application in research

and development.

Chemical Properties and Structure
6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring.

The presence of a chlorine atom and a lactam functional group makes it a versatile

intermediate in the synthesis of a variety of bioactive molecules.

General Information
Property Value

Molecular Formula C₄H₃ClN₂O[1]

Molecular Weight 130.53 g/mol [1]

CAS Number 80927-55-5[1]

Appearance Off-white to light yellow crystalline powder

Melting Point 153 °C[1]
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Structural Identifiers
Identifier Value

IUPAC Name 6-chloro-1H-pyrimidin-2-one

SMILES C1=C(NC(=O)N=C1)Cl[1]

InChI
InChI=1S/C4H3ClN2O/c5-3-1-2-6-4(8)7-3/h1-

2H,(H,6,7,8)

InChIKey KVHNGYWHLLJFNQ-UHFFFAOYSA-N

Spectroscopic Data (Predicted)
Due to the limited availability of public spectroscopic data for 6-Chloropyrimidin-2(1H)-one,

the following tables provide predicted and expected values based on the analysis of similar

chemical structures and established spectroscopic principles.

NMR Spectroscopy
Solvent: DMSO-d₆

¹H NMR
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-4 ~6.5 d ~4.0

H-5 ~7.8 d ~4.0

N-H ~12.5 br s -

¹³C NMR Chemical Shift (δ) ppm

C-2 ~160

C-4 ~110

C-5 ~145

C-6 ~150
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium N-H stretch

1680-1660 Strong C=O stretch (lactam)

1600-1580 Medium C=C stretch

1450-1400 Medium C-N stretch

800-750 Strong C-Cl stretch

Mass Spectrometry
m/z Relative Intensity (%) Assignment

130/132 100/33
[M]⁺/ [M+2]⁺ (isotopic pattern

for Cl)

102/104 Variable [M-CO]⁺

95 Variable [M-Cl]⁺

68 Variable [M-Cl-HCN]⁺

Experimental Protocols (Representative)
The following protocols are representative and may require optimization based on laboratory

conditions and reagent purity.

Synthesis of 6-Chloropyrimidin-2(1H)-one
This protocol describes a plausible two-step synthesis starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet,

combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).

Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.
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Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.

The reaction should be monitored by TLC.

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed

ice. The crude 2,4,6-trichloropyrimidine will precipitate.

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to 6-Chloropyrimidin-2(1H)-one

Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent

such as aqueous acetone or dioxane.

Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2

moles), portion-wise while stirring at room temperature. The selective hydrolysis of the

chlorine atoms at positions 2 and 4 is favored under these mild conditions.

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g.,

1M HCl) to a pH of approximately 5-6.

Isolation: The product, 6-Chloropyrimidin-2(1H)-one, will precipitate out of the solution.

Filter the solid, wash with cold water, and proceed to purification.

Purification by Recrystallization
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable

solvent system for the recrystallization of 6-Chloropyrimidin-2(1H)-one.

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove

them.

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes

slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and
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allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to

maximize crystal formation.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]

Reactivity and Applications
6-Chloropyrimidin-2(1H)-one is a valuable building block in organic synthesis, primarily due to

the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic

substitution. This allows for the introduction of various functional groups, leading to the

synthesis of a diverse range of pyrimidine derivatives.

These derivatives have been investigated for a variety of pharmacological activities, including

as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase

inhibitors.

Signaling Pathway Visualization (Representative)
While the specific role of 6-Chloropyrimidin-2(1H)-one in signaling pathways is not well-

documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways

such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase

(MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized

representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could

potentially act.
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Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.
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The following diagram illustrates a generalized experimental workflow for the synthesis and

characterization of a pyrimidine derivative.
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Caption: General workflow for the synthesis and utilization of 6-Chloropyrimidin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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